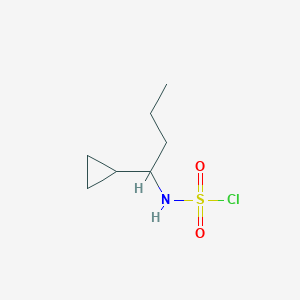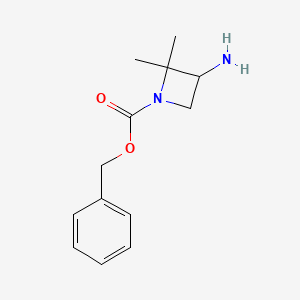![molecular formula C9H12F3NO2 B13007488 6-Amino-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13007488.png)
6-Amino-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-6-(trifluoromethyl)spiro[33]heptane-2-carboxylic acid is a unique organic compound characterized by its spirocyclic structure and the presence of a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a spirocyclic ketone with a trifluoromethylating agent, followed by amination and carboxylation steps. The reaction conditions often require the use of strong bases and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high purity standards.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols.
Aplicaciones Científicas De Investigación
6-Amino-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mecanismo De Acción
The mechanism by which 6-Amino-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the spirocyclic structure can provide rigidity and stability.
Comparación Con Compuestos Similares
Similar Compounds
6-Aminospiro[3.3]heptane-2-carboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
6-Amino-2-aza-spiro[3.3]heptane-2-carboxylic acid: Contains an additional nitrogen atom, which can alter its biological activity and chemical behavior.
Spiro[3.3]heptane-2,6-dicarboxylic acid: Features two carboxylic acid groups, making it more acidic and reactive in certain conditions.
Uniqueness
6-Amino-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring high specificity and stability.
Propiedades
Fórmula molecular |
C9H12F3NO2 |
|---|---|
Peso molecular |
223.19 g/mol |
Nombre IUPAC |
2-amino-2-(trifluoromethyl)spiro[3.3]heptane-6-carboxylic acid |
InChI |
InChI=1S/C9H12F3NO2/c10-9(11,12)8(13)3-7(4-8)1-5(2-7)6(14)15/h5H,1-4,13H2,(H,14,15) |
Clave InChI |
XXZWIOKMOMJQMA-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC12CC(C2)(C(F)(F)F)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-N-(5-methyl-2H-[1,2,5]thiadiazolo[2,3-a]pyridin-4-yl)acetamide](/img/structure/B13007416.png)
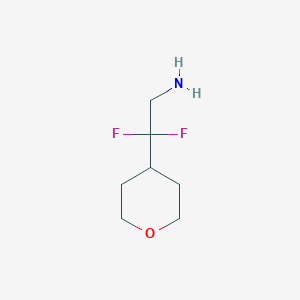
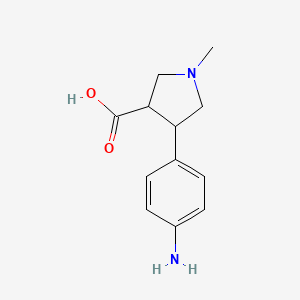
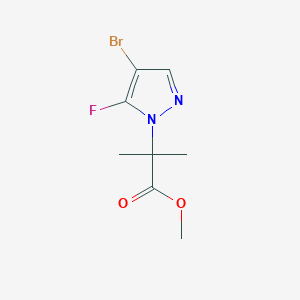
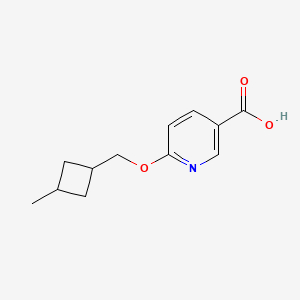
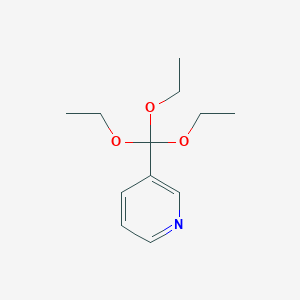
![4-Methylpyrrolo[1,2-a]pyrimidine-8-carboxylicacid](/img/structure/B13007444.png)
![ethyl 3-oxo-2-azaspiro[4.4]nonane-4-carboxylate](/img/structure/B13007447.png)
![(2,5-Dioxaspiro[3.5]nonan-8-yl)methanol](/img/structure/B13007450.png)

![4-Methyl-1-thia-4,7-diazaspiro[4.4]nonan-3-one](/img/structure/B13007453.png)
![1-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B13007467.png)
